![molecular formula C16H23ClO B14203902 1-[3-(2-Chloroethyl)phenyl]octan-1-one CAS No. 841251-39-6](/img/structure/B14203902.png)
1-[3-(2-Chloroethyl)phenyl]octan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Chloroethyl)phenyl]octan-1-one is an organic compound with the molecular formula C16H23ClO and a molecular weight of 266.81 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a 2-chloroethyl group and an octan-1-one chain. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-[3-(2-Chloroethyl)phenyl]octan-1-one typically involves electrophilic aromatic substitution reactions. One common method includes the alkylation of a phenyl ring with a 2-chloroethyl group, followed by the attachment of an octan-1-one chain . The reaction conditions often require the use of strong electrophiles and catalysts to facilitate the substitution process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[3-(2-Chloroethyl)phenyl]octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-(2-Chloroethyl)phenyl]octan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Chloroethyl)phenyl]octan-1-one involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ketone group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[3-(2-Chloroethyl)phenyl]octan-1-one can be compared with similar compounds such as:
1-[3-(2-Bromoethyl)phenyl]octan-1-one: Similar structure but with a bromoethyl group instead of chloroethyl.
1-[3-(2-Chloroethyl)phenyl]hexan-1-one: Similar structure but with a hexan-1-one chain instead of octan-1-one.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
841251-39-6 |
|---|---|
Formule moléculaire |
C16H23ClO |
Poids moléculaire |
266.80 g/mol |
Nom IUPAC |
1-[3-(2-chloroethyl)phenyl]octan-1-one |
InChI |
InChI=1S/C16H23ClO/c1-2-3-4-5-6-10-16(18)15-9-7-8-14(13-15)11-12-17/h7-9,13H,2-6,10-12H2,1H3 |
Clé InChI |
BDKHPIIVRVAGSQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)C1=CC=CC(=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


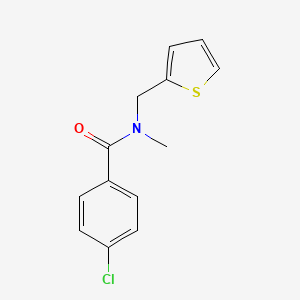
![1-Propanamine, 2,3-dibromo-N-[(3-methoxyphenyl)methylene]-](/img/structure/B14203835.png)
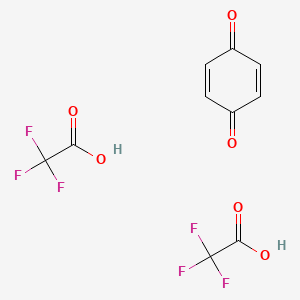
![5-{[(Pyridin-2-yl)imino]methyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14203845.png)

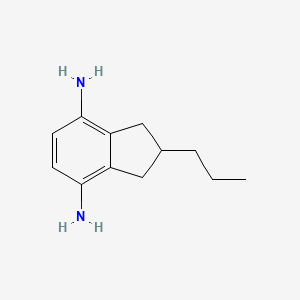
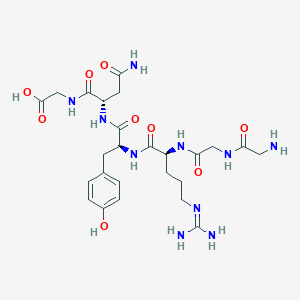

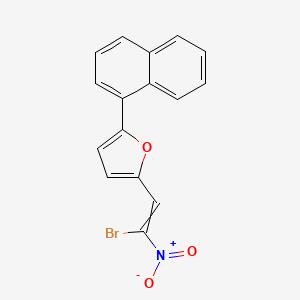
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
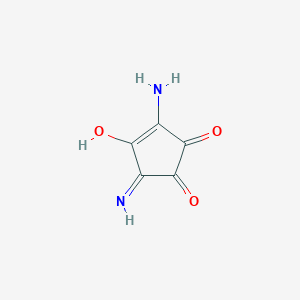

![9-[4-(Diphenylamino)phenyl]-10-methylacridin-10-ium](/img/structure/B14203923.png)

